2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride
Description
2-Chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride is a chloroacetamide derivative featuring a piperidin-4-yl core substituted with an isopropyl (propan-2-yl) group at the nitrogen atom.
Properties
IUPAC Name |
2-chloro-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O.ClH/c1-8(2)13-5-3-9(4-6-13)12-10(14)7-11;/h8-9H,3-7H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGVNQNBBYOUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride typically involves the reaction of 4-piperidone with isopropylamine to form N-isopropyl-4-piperidone. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the desired compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including crystallization and recrystallization to obtain high-purity product.
Quality Control: Analytical techniques such as HPLC and NMR are used to confirm the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with various nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Piperidine N-oxide or other oxidized derivatives.
Reduction Products: Reduced forms of the piperidine ring or the amide group.
Scientific Research Applications
2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved may include:
Receptor Binding: Modulating the activity of neurotransmitter receptors.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Signal Transduction: Affecting intracellular signaling cascades.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The isopropyl group in the target compound provides moderate steric bulk and lipophilicity, balancing solubility and membrane permeability. Cyclopropyl substitution (C₁₀H₁₇ClN₂O) offers conformational rigidity, which may improve metabolic stability compared to flexible isopropyl chains . Benzyl-substituted analogues (C₁₄H₁₉ClN₂O) exhibit increased lipophilicity, favoring blood-brain barrier penetration but possibly reducing aqueous solubility .
Pharmacological Implications :
- Analogues like ocfentanil (C₂₃H₂₈FN₂O₂) demonstrate that substituents on the piperidine nitrogen and acetamide moiety critically influence opioid receptor affinity. The methoxy group in ocfentanil contributes to its potency, whereas chloro substituents may alter selectivity .
- The discontinued status of the target compound could reflect unfavorable pharmacokinetic profiles or synthesis challenges compared to analogues like the cyclopropyl variant, which is actively used as a reference standard .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases. For example, the thiazol-substituted analogue (C₁₀H₁₄ClN₃OS) has a polar surface area (PSA) of 76.96 Ų, suggesting moderate solubility, while benzyl-substituted derivatives may require formulation aids due to lower PSA .
- Stability : Cyclopropyl and aromatic substituents (e.g., thiazole, benzyl) may confer resistance to oxidative metabolism compared to aliphatic groups like isopropyl .
Biological Activity
2-Chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride (CAS Number: 1306604-56-7) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, synthesizing findings from various studies and providing detailed analysis through data tables and case studies.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H20Cl2N2O |
| Molecular Weight | 255.1846 g/mol |
| CAS Number | 1306604-56-7 |
| Synonyms | None specified |
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound, particularly against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Comments |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | Effective against biofilm formation |
| Escherichia coli | 0.5 | 1 | Moderate activity |
| Pseudomonas aeruginosa | 1 | 2 | Limited efficacy |
Studies have shown that this compound exhibits bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli, with significant inhibition of biofilm formation, which is crucial in treating persistent infections .
Anticancer Activity
In addition to its antimicrobial effects, there is emerging evidence supporting the anticancer potential of piperidine derivatives, including this compound. Research indicates that derivatives similar to this compound may induce apoptosis in cancer cells.
Case Study: Cytotoxicity in Cancer Models
A study evaluated the cytotoxic effects of various piperidine derivatives, including our compound, on FaDu hypopharyngeal tumor cells. The results indicated that:
- Cytotoxicity : The compound exhibited a dose-dependent increase in cell death.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives is often influenced by their structural characteristics. Modifications to the piperidine ring and substituents can enhance or diminish activity.
Table 2: Structure-Activity Relationship Observations
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antibacterial potency |
| Substitution at C4 position with halogens | Enhanced cytotoxicity against cancer cells |
These observations suggest that careful structural modifications can lead to improved pharmacological profiles for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
